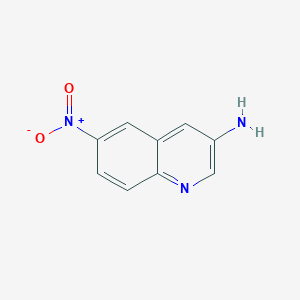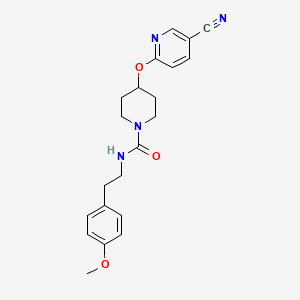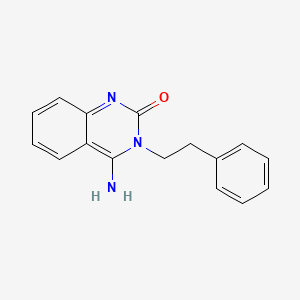
6-Nitroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroquinolin-3-amine is a chemical compound with the molecular formula C9H7N3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Nitroquinolin-3-amine is represented by the linear formula C9H7N3O2 . The molecular weight of this compound is 189.17 .Physical And Chemical Properties Analysis
6-Nitroquinolin-3-amine is a solid substance . It has a molecular weight of 189.17 . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Vicarious Nucleophilic Amination: The selective vicarious nucleophilic amination of 3-nitropyridines, including 6-Nitroquinolin-3-amine, employs reagents such as hydroxylamine and 4-amino-1,2,4-triazole, yielding moderate to good yields. This method provides a general approach for synthesizing 3- or 4-substituted-2-amino-5-nitropyridines, highlighting its significance in chemical synthesis (Bakke, Svensen, & Trevisan, 2001).
- Solid-Phase Synthesis: The efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones showcases the versatility of 6-Nitroquinolin-3-amine in generating compounds with potential biological activities. This methodology starts from immobilized 4-chloro-5-nitroanthranilic acid, leading to substituted phenacylanthranilates, which are then cyclized to produce hydroxyquinolinones (Křupková et al., 2009).
Biological Applications
- Antibacterial Properties: Research into new 8-nitrofluoroquinolone derivatives has explored the incorporation of 6-Nitroquinolin-3-amine for their antibacterial properties. The study focused on the preparation and characterization of these models, which showed significant activity against gram-positive and/or gram-negative bacterial strains (Al-Hiari et al., 2007).
- Anticancer Activity: The design, synthesis, and evaluation of 6-substituted-4-hydroxy-1-(2-substitutedacetyl)-3-nitroquinolin-2(1H)-ones for anticancer activity demonstrate the therapeutic potential of derivatives of 6-Nitroquinolin-3-amine. This study involved synthesizing a series of derivatives and evaluating their in vitro anticancer activity, with some compounds showing notable cytotoxic effects against cancer cell lines (Bhat et al., 2019).
Safety and Hazards
6-Nitroquinolin-3-amine is classified under the GHS07 hazard class. The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
6-nitroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUOPYUXMSESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methylsulfonyl)amino]benzamide](/img/structure/B2777556.png)
![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

![3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2777561.png)




![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)

![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)


![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)